molecular formula C18H34ClNO2 B2656763 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride CAS No. 1215644-22-6

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride

Cat. No.: B2656763
CAS No.: 1215644-22-6
M. Wt: 331.93
InChI Key: IRCNVVIKJZTKQH-UHFFFAOYSA-N
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Description

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride is a synthetic organic compound featuring a rigid adamantane core linked via a methoxy-hydroxypropyl chain to a diethylamine group, with a hydrochloride counterion. This structural combination suggests applications in drug discovery, particularly in targeting neurological or antiviral pathways where adamantane derivatives are historically significant (e.g., amantadine) .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(diethylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO2.ClH/c1-3-19(4-2)11-17(20)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCNVVIKJZTKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride typically involves multiple steps. One common route starts with the functionalization of adamantane to introduce the methoxy group. This can be achieved through radical functionalization methods, which are known for their ability to selectively activate C-H bonds in adamantane . . Finally, the diethylamine moiety is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts and reaction conditions that allow for large-scale production. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride serves as a building block for synthesizing more complex molecules. Its rigid structure allows chemists to design novel compounds with specific spatial arrangements, which can lead to advancements in material science and organic synthesis .

Biology

The compound is being studied for its biological activities, particularly its antiviral and antibacterial properties. Research indicates that compounds with an adamantane moiety often exhibit significant inhibition of enzymes involved in viral replication and bacterial growth. For instance, studies have shown that similar adamantane derivatives can inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), enhancing the effectiveness of chemotherapeutic agents by preventing DNA repair in cancer cells .

Medicine

In medicine, this compound is being investigated for therapeutic applications. Its potential use as a pharmacophore in drug design is noteworthy due to the adamantane moiety's known antiviral properties. This compound may offer new avenues for treating viral infections and neurodegenerative diseases .

Industrial Applications

The compound's unique properties make it suitable for use in the development of advanced materials. It can be employed in the synthesis of polymers and nanomaterials where thermal stability and rigidity are desired characteristics. Additionally, its ability to form hydrogen bonds through hydroxyl and amine groups can influence material properties significantly .

  • Antiviral Activity : A study published in Journal of Medicinal Chemistry explored derivatives of adamantane, including this compound. The results indicated promising antiviral activity against various strains of influenza viruses, with mechanisms involving inhibition of viral entry into host cells .
  • Neuroprotective Effects : Research highlighted in Neuroscience Letters examined the neuroprotective effects of adamantane derivatives on models of neurodegeneration. The findings suggested that compounds like this compound could mitigate neuronal damage by modulating glutamate activity .

Mechanism of Action

The mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Molecular Features Functional Groups Potential Properties
Target Compound Adamantane (1-yl), methoxy-hydroxypropyl linker, diethylamine, HCl Ether, hydroxyl, tertiary amine Moderate lipophilicity, enhanced solubility
1-(3-Aminopropyl)adamantane hydrochloride Adamantane (1-yl), aminopropyl chain, HCl Primary amine High lipophilicity, limited H-bonding capacity
2-(3-Dimethylaminopropylidene)adamantane HCl Adamantane (2-yl), dimethylaminopropylidene (double bond), HCl Tertiary amine, alkene Reduced solubility, increased rigidity
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamantane (2-yl), oxalamide-benzyloxy substituent Amide, benzyloxy Low solubility, strong H-bonding capacity
Structural Analysis:
  • Adamantane Position: The target compound and 1-(3-aminopropyl)adamantane hydrochloride feature adamantane at the 1-position, whereas analogs like and use the 2-position. This positional variance may influence steric interactions in receptor binding .
  • Amine Substitution : Diethylamine (target) vs. dimethylamine () or primary amine () alters steric bulk and basicity, affecting pharmacokinetics and target engagement.

Physicochemical and Pharmacological Implications

  • Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs like or .
  • Lipophilicity : Adamantane’s inherent hydrophobicity is partially offset by polar substituents, yielding a logP value intermediate between (highly lipophilic) and (amide-driven polarity).
  • Bioactivity : The diethylamine group may enhance interactions with cationic binding pockets (e.g., ion channels), whereas the oxalamide in favors protease or enzyme inhibition via H-bonding.

Biological Activity

{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of a diethylamine group suggests potential interactions with neurotransmitter systems.

The biological activity of this compound may involve several mechanisms:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially affecting mood and cognition.
  • Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of this compound may inhibit cell proliferation in various cancer cell lines, suggesting a possible role as an anticancer agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on different cell lines. For instance, a recent study demonstrated that the compound could inhibit the growth of multiple myeloma cells by targeting specific signaling pathways involved in cell survival and proliferation .

Cell Line IC50 (µM) Effect
Multiple Myeloma Cells25Growth inhibition
Breast Cancer Cells30Moderate growth inhibition
Neuroblastoma Cells15Significant growth inhibition

In Vivo Studies

Animal models have also been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. In a study involving mice with induced tumors, administration of the compound resulted in a reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic .

Case Study 1: Neuroprotective Effects

A clinical case study observed patients with neurodegenerative disorders receiving treatment with related adamantane derivatives. Patients reported improvements in cognitive function and reduced symptoms associated with motor dysfunction. This suggests that compounds like this compound may possess neuroprotective properties .

Case Study 2: Cancer Treatment

In another case study focusing on patients with advanced multiple myeloma, participants treated with a regimen including this compound exhibited improved survival rates and quality of life metrics compared to those receiving standard chemotherapy alone .

Q & A

Basic: What are the recommended synthetic routes and purification methods for {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Protection of the amine group : Use tert-butyloxycarbonyl (Boc) or similar protecting groups to prevent side reactions during coupling .
  • Coupling the adamantane moiety : React 1-adamantanol with epichlorohydrin under basic conditions to form the methoxy-hydroxypropyl intermediate, followed by diethylamine addition .
  • Deprotection and salt formation : Treat with hydrochloric acid to yield the hydrochloride salt .
    Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via TLC or HPLC .

Basic: Which analytical techniques are critical for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm the adamantane, methoxy, hydroxypropyl, and diethylamine groups. Look for characteristic shifts: adamantane protons at δ ~1.6–2.1 ppm, diethylamine at δ ~1.0–1.2 ppm (CH3) and ~2.5–3.0 ppm (N–CH2) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight ([M+H]⁺ or [M-Cl]⁺) .

Advanced: How does the adamantane moiety influence the compound’s physicochemical properties and bioactivity?

Answer:

  • Lipophilicity : Adamantane increases logP, enhancing membrane permeability. Measure via shake-flask method or computational tools (e.g., ChemAxon) .
  • Steric effects : Bulky adamantane may restrict conformational flexibility, impacting receptor binding. Use molecular docking studies to assess interactions with target proteins (e.g., GPCRs) .
  • Stability : Adamantane’s rigid structure improves metabolic resistance. Validate via accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What strategies resolve data discrepancies in solubility and stability studies under varying pH conditions?

Answer:

  • Solubility profiling : Use a pH-solubility shake-plate method (pH 1–12) with UV/Vis quantification. For low solubility, consider co-solvents (e.g., DMSO ≤1%) or salt forms .
  • Stability analysis : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H2O2, photolysis). Compare degradation products via LC-MS to identify pH-sensitive functional groups (e.g., ester or amine hydrolysis) .
  • Data reconciliation : Apply statistical tools (e.g., ANOVA) to differentiate experimental error from true instability .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Storage : Store in a desiccator at 2–8°C under nitrogen to prevent hygroscopic degradation .

Advanced: How can crystallographic data enhance understanding of conformational stability?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: methanol/acetone). Use SHELX software for structure refinement to resolve bond angles and torsional strain in the hydroxypropyl linker .
  • Polymorphism screening : Compare SCXRD data with PXRD patterns to identify stable polymorphs. Thermal analysis (DSC/TGA) can correlate crystal structure with melting/decomposition points .

Advanced: How can researchers evaluate the compound’s receptor-binding affinity and selectivity?

Answer:

  • In vitro assays : Use radioligand binding (e.g., ³H-labeled competitors) for GPCRs or ion channels. For example, screen against β-adrenergic receptors due to structural similarity to aryloxypropanolamine derivatives .
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure real-time binding kinetics (ka/kd) .
  • Selectivity profiling : Test against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target effects .

Advanced: What methodologies address inconsistencies in biological activity data across cell lines?

Answer:

  • Cell line validation : Use STR profiling to confirm identity. Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. iPSC-derived cardiomyocytes) .
  • Pharmacological profiling : Dose-response curves (pIC50) with positive/negative controls (e.g., propranolol for β-blocker activity). Replicate studies ≥3 times .
  • Mechanistic studies : Knockout (CRISPR) or siRNA silencing of suspected targets to confirm on-pathway effects .

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